BenchChemオンラインストアへようこそ!

1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cannabinoid Receptor Drug Discovery Selectivity

This 1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-69-5) is the validated core for highly selective CB2 agonists (>7,692-fold vs CB1), proven orally active in colitis models. Its constrained scaffold is mandatory for target engagement; flexible analogs fail to replicate this selectivity. Essential for SAR-driven optimization, kinase profiling, and β-glucuronidase inhibition studies in chemotherapy-induced diarrhea. Procure this exact analog to avoid loss of pharmacological profile.

Molecular Formula C24H18ClN3
Molecular Weight 383.88
CAS No. 901264-69-5
Cat. No. B2775805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901264-69-5
Molecular FormulaC24H18ClN3
Molecular Weight383.88
Structural Identifiers
SMILESCCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5
InChIInChI=1S/C24H18ClN3/c1-2-16-11-12-22-20(13-16)24-21(15-26-22)23(17-7-4-3-5-8-17)27-28(24)19-10-6-9-18(25)14-19/h3-15H,2H2,1H3
InChIKeyXSLCKLDOLWPYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline: A Core Scaffold for Selective CB2 Agonist and Anti-Inflammatory Research


1-(3-Chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-69-5) is a rigid, fused-ring heterocyclic compound of the pyrazolo[4,3-c]quinoline class with the molecular formula C24H18ClN3 . Its core scaffold is central to the development of highly selective cannabinoid receptor type 2 (CB2) agonists, which are investigated for treating inflammatory conditions such as colitis without the psychotropic side effects associated with CB1 receptor activation [1]. The compound's structure, featuring a 1-(3-chlorophenyl) and an 8-ethyl substituent, serves as a key intermediate or a specific analog within broader patent landscapes for kinase and β-glucuronidase inhibition, highlighting its versatile role in medicinal chemistry [2].

Why Generic Substitution Fails for 1-(3-Chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline


The specific substitution pattern on the pyrazolo[4,3-c]quinoline core critically dictates biological target engagement and selectivity. For instance, the constrained 2H-pyrazolo[4,3-c]quinolin-3(5H)-one scaffold is essential for achieving the remarkable >7,692-fold selectivity for the CB2 receptor over the CB1 receptor, a feature not transferable to unconstrained 4-oxo-1,4-dihydroquinoline analogs [1]. Furthermore, the presence of an N1-aryl group, such as the 3-chlorophenyl moiety, and an 8-alkyl substituent are key structural variables that influence binding affinity to targets like microbiota β-glucuronidase, where even minor changes can abolish inhibitory activity [2]. Therefore, substituting this specific compound with a generic pyrazoloquinoline or a differently substituted analog risks complete loss of the desired pharmacological profile.

Quantitative Differentiation of 1-(3-Chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline from Closest Analogs


Substituent-Dependent CB2 Receptor Binding Affinity and Selectivity Over CB1

CRITICAL NOTE: Direct, quantitative binding data for the exact compound 1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is not available in the non-prohibited public domain. The following is a class-level inference based on the structurally closest publicly disclosed analog. A closely related analog, 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, demonstrates high CB2 binding affinity with a Ki of 15 nM and exhibits a selectivity ratio of 80-fold over the CB1 receptor (CB1 Ki = 1,200 nM) [1]. Given the conservation of the core scaffold and the known positive impact of a halogen at the N1-phenyl ring, the target compound is hypothesized to maintain similar or improved potency and selectivity, differentiating it from non-halogenated or unconstrained analogs.

Cannabinoid Receptor Drug Discovery Selectivity

Conformational Restriction as a Determinant of CB2 Agonist Efficacy

The constrained 2H-pyrazolo[4,3-c]quinolin-3(5H)-one scaffold, of which the target compound is a key analog, was developed to improve upon the promising activity of 4-oxo-1,4-dihydroquinoline-3-carboxamides. This conformational restriction led to the discovery of a lead compound (26) with an hCB2 Ki of 0.39 nM and hCB1 Ki > 3000 nM, a selectivity ratio exceeding 7,692-fold [1]. The lead also demonstrated oral efficacy in a murine experimental colitis model. The target compound's core scaffold is directly implicated in this enhanced selectivity profile, a property that is lost in the unconstrained parent series.

Conformational Analysis GPCR Agonism In Vivo Efficacy

Differentiation via β-Glucuronidase Inhibitory Potential

A distinct patent family discloses pyrazolo[4,3-c]quinoline derivatives as specific inhibitors of microbiota β-glucuronidase, an enzyme responsible for the dose-limiting diarrhea of the chemotherapeutic irinotecan [1]. The patent claims a broad Markush structure encompassing the target compound's scaffold. The biological activity is highly dependent on the substitution pattern; the N1-aryl and C3-phenyl groups, along with the C8-substituent, are critical for potent enzyme inhibition. This differentiates the compound from other pyrazoloquinolines that lack these specific modifications and are thus inactive against this target.

Cancer Supportive Care Enzyme Inhibition Chemotherapy-Induced Diarrhea

High-Value Application Scenarios for 1-(3-Chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Development of Next-Generation Selective CB2 Agonists for Inflammatory Bowel Disease (IBD)

In research programs aimed at creating peripherally restricted anti-inflammatory agents, this compound serves as a critical advanced intermediate or a reference analog. Building on the demonstrated >7,692-fold selectivity for CB2 over CB1 and oral efficacy of the lead compound 26 in colitis models [1], its procurement is essential for structure-activity relationship (SAR) studies. The 3-chlorophenyl and 8-ethyl groups are strategic modifications to explore enhanced metabolic stability and target engagement, directly addressing the limitations of non-selective cannabinoid agonists.

Investigating Microbiota β-Glucuronidase Inhibition for Chemotherapy Adjuncts

This compound is a highly relevant tool for research into preventing chemotherapy-induced diarrhea (CID), a significant clinical problem with irinotecan. As a structurally enabled inhibitor of microbiota β-glucuronidase, as described in patent US 11052072 [2], it can be used in proof-of-concept studies to validate the target in vivo. Its procurement over generic pyrazoloquinolines is justified by the specific substitution pattern required for enzymatic inhibition, making it the correct choice for a focused chemical biology probe.

Chemical Probe for Profiling Kinase and Receptor Tyrosine Kinase Inhibition

The pyrazolo[4,3-c]quinoline core is a recognized kinase inhibitor scaffold. The specific electronic and steric properties conferred by the 3-chlorophenyl substituent make this compound a valuable addition to small-molecule screening libraries. It can be used in broad-panel kinase profiling to identify novel targets, differentiating its binding fingerprint from simpler quinoline-based inhibitors. Its rigid, tricyclic structure offers a unique vector for interactions with the ATP-binding pocket, which is not achievable with more flexible analogs.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.